5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Methoxyphenethylamine, a compound with a similar methoxyphenyl group, is used as a precursor for the synthesis of other organic compounds by the alkylation reaction . Another related compound, 2-methoxy-5-((phenylamino)methyl)phenol, was synthesized via a Schiff bases reduction route .Scientific Research Applications
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Inhibition of Linoleate Oxygenase Activity of ALOX15
- Field : Biochemistry
- Application : This research focuses on the inhibition of the linoleate oxygenase activity of ALOX15, an enzyme involved in lipid peroxidation .
- Method : The study used in silico docking studies and molecular dynamics simulations to understand the inhibitory effects of different compounds, including 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole derivatives .
- Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
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Synthesis of 1-(4-Methoxyphenyl)-5-Methyl-N’-(2-Oxoindolin-3-Ylidene)-1H-1,2,3-Triazole-4-Carbohydrazide
- Field : Organic Chemistry
- Application : This research involves the synthesis of a compound with potential medicinal applications .
- Method : The synthesis involved the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
- Crystal and Molecular Structure Analysis
- Field : Crystallography
- Application : This research involves the analysis of the crystal and molecular structures of compounds, including ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate .
- Method : The study used single crystal X-ray diffraction data to confirm the structures of the compounds .
- Results : The study reported the crystal and molecular structures of the title compounds .
-
Inhibition of Linoleate Oxygenase Activity of ALOX15
- Field : Biochemistry
- Application : This research focuses on the inhibition of the linoleate oxygenase activity of ALOX15, an enzyme involved in lipid peroxidation .
- Method : The study used in silico docking studies and molecular dynamics simulations to understand the inhibitory effects of different compounds, including 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole derivatives .
- Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
-
Synthesis of 1-(4-Methoxyphenyl)-5-Methyl-N’-(2-Oxoindolin-3-Ylidene)-1H-1,2,3-Triazole-4-Carbohydrazide
- Field : Organic Chemistry
- Application : This research involves the synthesis of a compound with potential medicinal applications .
- Method : The synthesis involved the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
-
Crystal and Molecular Structure Analysis
- Field : Crystallography
- Application : This research involves the analysis of the crystal and molecular structures of compounds, including ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate .
- Method : The study used single crystal X-ray diffraction data to confirm the structures of the compounds .
- Results : The study reported the crystal and molecular structures of the title compounds .
properties
IUPAC Name |
5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-15-11-8-13-12(16-11)9-4-6-10(14-2)7-5-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQUGOKSOKISQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376993 | |
Record name | 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |
CAS RN |
477867-59-7 | |
Record name | 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.